molecular formula C17H21N3O3 B1236564 N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-4-nitrobenzohydrazide

N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-4-nitrobenzohydrazide

Cat. No. B1236564
M. Wt: 315.37 g/mol
InChI Key: KILWMCDGYWJBGS-JOEZZVDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,7-dimethylocta-2,6-dienylideneamino)-4-nitrobenzamide is a monoterpenoid.

Scientific Research Applications

DNA Binding Inhibition

N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-4-nitrobenzohydrazide has been explored for its potential to inhibit the DNA binding of nuclear factor-κB. This was discovered in a study where the compound was synthesized by reacting formylmethylflavin and p-nitrobenzohydrazide, and characterized through various techniques including 1H-NMR, 13C-NMR, and electrospray ionization mass spectrometry (Morikawa et al., 2014).

Xanthine Oxidase Inhibition

Another significant application is in the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. A study synthesized a series of hydrazones, including variants of benzohydrazide, and investigated their xanthine oxidase inhibitory activities. Among these, a related compound, N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide, showed strong activity. Docking simulations were used to explore the binding modes within the xanthine oxidase active site (Han, Guo & Xue, 2022).

Crystal Structure Analysis

The compound's structural characteristics have been a focus of study as well. For instance, using a two-step procedure, a related compound, N’-cyano-N,N’-dimethyl-4-nitrobenzohydrazide, was synthesized and its structure established through single crystal X-ray diffraction. This study provided insights into the geometry of the hydrazide moiety and intermolecular contacts in the crystal (Löser, Pitzschler & Köckerling, 2017).

Colorimetric Sensing Applications

A derivative of 4-nitrobenzohydrazide, specifically designed for colorimetric sensing of fluoride ions, was developed. The synthesized gelator, N-(3,4,5-octyloxybenzoyl)-N'-(4'-nitrobenzoyl)hydrazine, showed a dramatic color change from colorless to red upon fluoride ion addition, indicating its potential as a 'naked eye' sensor for fluoride ions (Bai et al., 2014).

properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H21N3O3/c1-13(2)5-4-6-14(3)11-12-18-19-17(21)15-7-9-16(10-8-15)20(22)23/h5,7-12H,4,6H2,1-3H3,(H,19,21)/b14-11+,18-12+

InChI Key

KILWMCDGYWJBGS-JOEZZVDMSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C)C

SMILES

CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)C

Canonical SMILES

CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-4-nitrobenzohydrazide
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Reactant of Route 6
N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-4-nitrobenzohydrazide

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